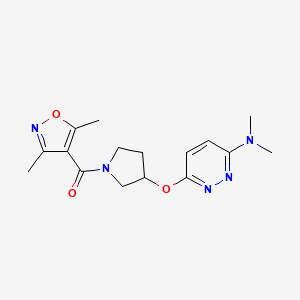

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-10-15(11(2)24-19-10)16(22)21-8-7-12(9-21)23-14-6-5-13(17-18-14)20(3)4/h5-6,12H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLZRTWMBNTRFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic molecule with significant potential for biological activity, particularly in medicinal chemistry. Its unique structure combines several functional groups that suggest interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C18H23N5O3 and a molecular weight of approximately 357.414 g/mol . Its structural features include:

- Pyridazine moiety : Known for diverse biological activities.

- Pyrrolidine ring : Associated with neuroprotective effects.

- Isosoxazole group : Often linked to anticancer properties.

Structural Representation

- InChI :

InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3

Potential Biological Activities

Research indicates that compounds with similar structural features exhibit significant biological activities. The following sections discuss specific activities and potential applications.

1. Anticancer Activity

Compounds related to the isoxazole and pyridazine structures have shown promising anticancer properties. For instance, studies on bromodomain and extra-terminal (BET) inhibitors have identified compounds that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's structural components suggest it may interact with cellular pathways involved in cancer progression.

2. Neuroprotective Effects

The presence of the pyrrolidine ring hints at potential neuroprotective effects. Pyrrolidine derivatives are known to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases .

3. Enzyme Inhibition

Preliminary data suggest that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, phosphodiesterase inhibitors are known for their therapeutic potential in treating respiratory diseases .

The mechanism of action for this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyridazine ring is known to participate in nucleophilic substitutions and can modulate the activity of various biological targets .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Dimethylaminopyridazine | Contains a dimethylamino group and pyridazine ring | Antioxidant properties |

| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |

| Methoxy-substituted pyridines | Feature methoxy groups on pyridine rings | Anticancer activity |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Substituents

The compound 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone (CAS: 2034504-40-8) shares nearly identical structural features but replaces the methanone group with an ethanone moiety. Key differences include:

| Property | Target Compound | Analog (CAS 2034504-40-8) |

|---|---|---|

| Molecular Formula | C₁₇H₂₁N₅O₃ | C₁₇H₂₃N₅O₃ |

| Molecular Weight | 343.39 g/mol | 345.4 g/mol |

| Core Modification | Methanone linkage | Ethanone linkage |

| Functional Implications | Potentially higher rigidity and binding specificity | Increased flexibility may alter target affinity |

This minor structural variation could influence solubility, metabolic stability, and target engagement. For instance, ethanone derivatives often exhibit altered pharmacokinetic profiles due to increased hydrophobicity .

Heterocyclic Derivatives with Pyridazine and Isoxazole Motifs

Compounds such as (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone () highlight the importance of pyridazine and isoxazole/pyrazole hybrids in drug design. While these molecules lack the pyrrolidinyloxy linker, they demonstrate:

- Enhanced π-π stacking interactions via aromatic substituents (e.g., phenylazo groups).

- Improved synthetic versatility through triazole and pyrazole modifications.

In contrast, the target compound’s dimethylamino-pyridazine group may facilitate stronger hydrogen bonding with biological targets, such as kinases or G-protein-coupled receptors .

Mechanistic Insights from Scaffold Similarity

demonstrates that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) often share overlapping mechanisms of action (MOAs). By analogy:

- The dimethylamino-pyridazine moiety in the target compound may mimic natural ligands for nucleotide-binding proteins.

- The 3,5-dimethylisoxazole group could interact with hydrophobic pockets in enzymes, akin to co-crystallized inhibitors like raltegravir ().

Table 2 : Predicted MOA Comparison Based on Structural Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.